molecular formula C19H15ClN4O3S B2575267 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-73-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2575267
CAS No.: 946317-73-3
M. Wt: 414.86
InChI Key: AWOHNITYEZNBIN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [Source] . DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome [Source] . Consequently, this compound serves as a crucial chemical probe for investigating the role of DYRK1A in neurodegenerative processes, synaptic plasticity, and cognitive function. Research utilizing this inhibitor is focused on understanding and potentially modulating the tau hyperphosphorylation and amyloid-beta pathology linked to Alzheimer's disease and other tauopathies [Source] . Its mechanism involves the direct binding to the kinase's active site, thereby attenuating the phosphorylation of key downstream substrates. Beyond neuroscience, this benzothiazole-oxazole hybrid structure is also of significant interest in oncology research, as DYRK1A inhibition can influence cell cycle control and has been studied in the context of glioblastoma and other cancers [Source] . This makes it a versatile tool for dissecting kinase-driven signaling pathways in both neuronal and proliferative contexts.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-9-15(27-23-11)18(25)24(10-12-5-7-21-8-6-12)19-22-16-14(26-2)4-3-13(20)17(16)28-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHNITYEZNBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. The benzothiazole intermediate can be synthesized through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions. The oxazole ring can be formed via a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli22
Salmonella typhi20
Bacillus subtilis28

In a comparative study, the compound was evaluated against standard antibiotics like ampicillin and clotrimazole, demonstrating superior antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study conducted by Arafa et al. evaluated various derivatives of oxazole for their cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(7-chloro...)HEPG21.18 ± 0.14
N-(7-chloro...)MCF71.50 ± 0.20
N-(7-chloro...)SW11161.75 ± 0.25

This data indicates that the compound exhibits promising activity against multiple cancer types, outperforming some conventional chemotherapeutics .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit specific pathways involved in inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

Case Studies

A comprehensive review highlighted several case studies where similar compounds were synthesized and tested for biological activity:

  • Study by Kaspady et al.: This research focused on synthesizing various oxazole derivatives and evaluating their antibacterial potential against common pathogens like E. coli and S. aureus. The results indicated that modifications to the oxazole ring could enhance antimicrobial efficacy .
  • Research on Anticancer Activity: A series of oxazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that compounds with specific substitutions exhibited significantly lower IC50 values compared to established drugs .

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three analogs: Compound 1 , Compound 7 , and Rapamycin (Rapa) . Key distinctions arise from substituent modifications and their effects on NMR chemical shifts, which reflect electronic and steric environments.

Table 1: Key Structural and NMR Comparison

Compound Core Structure Substituents (Positions) Notable NMR Shifts (ppm, Regions A & B)
Target Compound Benzothiazole-Oxazole Cl (7), OMe (4), Pyridinylmethyl (N) Divergence in Regions A (39–44), B (29–36)
Compound 1 Benzothiazole-Oxazole Similar to target compound Near-identical shifts except Regions A/B
Compound 7 Benzothiazole-Oxazole Similar to target compound Near-identical shifts except Regions A/B
Rapamycin (Rapa) Macrolide Complex polyketide Distinct shifts in Regions A/B

Key Findings:

Structural Similarities :

  • The target compound, Compound 1, and Compound 7 share a benzothiazole-oxazole backbone. This conserved structure results in nearly identical NMR profiles for most protons, indicating minimal electronic perturbations outside substituent regions .
  • In contrast, Rapa’s macrolide scaffold produces entirely distinct NMR patterns, particularly in Regions A and B, due to its larger, conformationally flexible structure.

Substituent Impact: Regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations between the target compound and Rapa. These shifts correlate with substituent-induced changes in electron density and steric hindrance. For example, the pyridinylmethyl group in the target compound likely alters the local magnetic environment at the N-linked position, affecting Region B shifts .

Biological Implications: While Rapa’s bioactivity (e.g., immunosuppression) is well-documented, the target compound’s benzothiazole-oxazole core may confer distinct mechanisms. For instance, benzothiazole derivatives often target kinase enzymes or DNA topoisomerases, whereas oxazole motifs enhance metabolic stability .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C16H15ClN4O3S
Molar Mass: 375.85 g/mol
CAS Number: 886947-86-0

The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring, which are known for their bioactive properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is crucial for its potential as an anticancer and antimicrobial agent.
  • Receptor Modulation: It can modulate the activity of certain receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 0.03 to 0.12 μg/mL against various pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies: In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)4.5Cell cycle arrest
A549 (Lung)6.0Inhibition of PI3K/Akt pathway

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation:

  • Cytokine Inhibition: It was observed to significantly decrease the production of pro-inflammatory cytokines such as IL-1β in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, including this compound:

  • Study on Antitubercular Activity: A series of benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM, indicating potent activity .
  • Toxicity Assessments: Cytotoxicity tests on human embryonic kidney cells revealed that many derivatives are non-toxic, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide?

A general approach involves coupling benzothiazole and oxazole precursors via nucleophilic substitution or condensation. For example:

  • Use a benzothiazole-2-amine derivative (e.g., 7-chloro-4-methoxy-1,3-benzothiazol-2-amine) and activate the oxazole-5-carboxylic acid with coupling agents like EDCI/HOBt.
  • Alkylation of the pyridinylmethyl group can be achieved using K₂CO₃ in DMF with RCH₂Cl (e.g., pyridin-4-ylmethyl chloride) at room temperature .
  • Purification via column chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol) is typical, with yields dependent on substituent steric effects .

Q. How can structural characterization be optimized for this compound?

  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Benzothiazole C-2 protons resonate at δ 7.8–8.2 ppm, while the pyridinylmethyl group shows distinct splitting (e.g., δ 4.5–5.0 ppm for -CH₂-) .
  • IR : Confirm carboxamide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction, as demonstrated for structurally related N-(thiazol-2-yl)carboxamides .

Q. What are the stability considerations for handling this compound?

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (likely >200°C based on benzothiazole analogs) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, especially given the methoxy and pyridinyl groups .
  • Hydrolysis risk : Avoid aqueous basic conditions (pH >10) to prevent oxazole ring opening or carboxamide hydrolysis .

Q. What solvents and purification methods are suitable for this compound?

  • Solubility : Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water or hexane .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Vary temperature (20–80°C), solvent polarity (DMF vs. acetonitrile), and base (K₂CO₃ vs. Cs₂CO₃) to map effects on alkylation efficiency .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution kinetics for the pyridinylmethyl group .

Q. What computational tools predict the compound’s binding affinity for pharmacological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets) leveraging the benzothiazole core’s π-stacking potential .
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity using Gaussian or DFT calculations .

Q. How do structural modifications impact bioactivity?

  • SAR analysis : Replace the 7-chloro group with fluoro or methoxy to assess effects on cytotoxicity (e.g., MTT assays in cancer cell lines) .
  • Pyridinyl substitution : Compare 4-pyridinyl vs. 3-pyridinyl analogs to evaluate receptor selectivity (e.g., using radioligand binding assays) .

Q. How should contradictory data on reaction yields be resolved?

  • Controlled replication : Standardize reagent purity (e.g., use freshly distilled DMF) and moisture control (argon atmosphere) to minimize variability .
  • Mechanistic studies : Probe intermediates via in-situ IR or LC-MS to identify side reactions (e.g., oxazole ring degradation under acidic conditions) .

Q. What advanced analytical methods validate degradation pathways?

  • LC-HRMS : Identify hydrolytic byproducts (e.g., carboxylic acid derivatives) under accelerated stability testing (40°C/75% RH) .
  • NMR kinetics : Track real-time degradation in D₂O/CD₃OD mixtures to quantify hydrolysis rates .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers (if applicable) .
  • Asymmetric catalysis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation .

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